molecular formula 13C6H9NO6 B602660 Isosorbide-13C6 5-Mononitrate CAS No. 1217604-00-6

Isosorbide-13C6 5-Mononitrate

Cat. No.: B602660
CAS No.: 1217604-00-6
M. Wt: 197.07
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isosorbide-13C6 5-Mononitrate is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of isosorbide mononitrate, which is commonly used as a medication to prevent and treat angina pectoris. The compound is labeled with carbon-13, a non-radioactive isotope, making it useful for tracing and quantifying metabolic pathways in various biological and chemical studies .

Mechanism of Action

Target of Action

Isosorbide-13C6 5-Mononitrate, a nitrate-class drug, primarily targets the smooth muscles of both arteries and veins . Its action is more prominent on veins, which helps reduce cardiac preload .

Mode of Action

This compound acts as a prodrug for its active metabolite, nitric oxide . Nitric oxide is known to activate guanylate cyclase in smooth muscle, which increases guanosine 3’5’ monophosphate (cGMP). This leads to the dephosphorylation of myosin light chains and results in smooth muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the formation of free radical nitric oxide from nitrates. The nitric oxide then activates guanylate cyclase, leading to an increase in cGMP. This increase in cGMP results in the dephosphorylation of myosin light chains, causing smooth muscle relaxation .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, reaching peak concentrations within an hour . It undergoes no significant first-pass metabolism and is virtually 100% bioavailable . Its clearance is 127 ml/min, volume of distribution is 48.5 litres, and half-life is approximately 4.4 hours . Its pharmacokinetics are linear over the dosage range likely to be used clinically .

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscle within blood vessels . This leads to vasodilation, predominantly in veins, which reduces cardiac preload . This action is beneficial in the prevention and treatment of angina pectoris caused by coronary artery disease .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the metabolic degradation rate declines due to the steric protection of the 5-endopositioned nitrogroup . This results in a decrease in the first pass metabolism, possibly compensating for the simultaneously occurring decrease of intrinsic vasodilating activity . This makes this compound a single active substance with less variability in serum concentrations, which should correlate well with observed effects .

Biochemical Analysis

Biochemical Properties

Isosorbide-13C6 5-Mononitrate interacts with various enzymes, proteins, and other biomolecules in the body. It is known to have a vasodilating effect, primarily acting on the smooth muscles of both arteries and veins . This action is predominantly seen in veins, leading to a reduction in cardiac preload . The compound’s activity is due to its transformation into nitric oxide, a potent vasodilator .

Cellular Effects

This compound influences cell function in several ways. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause a decrease in serum antioxidant capacity .

Molecular Mechanism

The mechanism of action of this compound involves its conversion into nitric oxide, which then stimulates soluble guanylate cyclase . This leads to an increase in cyclic GMP, which in turn activates cGMP-dependent protein kinase . The protein kinase then lowers intracellular calcium levels, leading to relaxation of vascular smooth muscle .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits temporal effects. For instance, even five hours after administration, a significant reduction of S-T elevations could be demonstrated . This indicates that the compound has a long-lasting effect .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. For example, in a study on dogs, it was found that significant effects on the epicardially derived S-T elevations were observed at doses that did not yet lead to a lowering of the systolic blood pressure .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, with Isosorbide-5-Mononitrate being the main metabolite . The metabolic degradation rate declines in the order Isosorbide Dinitrate, Isosorbide-2-Mononitrate to Isosorbide-5-Mononitrate .

Transport and Distribution

After administration, this compound is distributed throughout the body. It has a smaller volume of distribution compared to Isosorbide Dinitrate . The clearance rate of the compound is almost exclusively by the extrarenal route .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with soluble guanylate cyclase, an enzyme found in the cytoplasm of cells

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Isosorbide-13C6 5-Mononitrate typically involves the selective nitration of isosorbide. One method includes using isosorbide dinitrate as a starting material and employing palladium on carbon (Pd/C) as a catalyst in a mixed solvent. The selective hydrogenation reduction of the 2-nitro group is carried out, followed by filtration and extraction processes to obtain high-purity isosorbide 5-mononitrate .

Industrial Production Methods

For industrial production, the process is scaled up to ensure higher yields and purity. The use of recyclable catalysts and solvents helps in reducing costs and improving efficiency. The method involves similar steps as the laboratory synthesis but on a larger scale, ensuring that the product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Isosorbide-13C6 5-Mononitrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different nitrate esters, isosorbide, and other functionalized derivatives. These products are useful in various applications, including pharmaceuticals and chemical research .

Comparison with Similar Compounds

Similar Compounds

    Isosorbide Mononitrate: The non-labeled version used primarily in clinical settings for angina treatment.

    Isosorbide Dinitrate: Another nitrate ester used for similar therapeutic purposes but with different pharmacokinetics.

    Nitroglycerin: A well-known nitrate used for acute angina relief.

Uniqueness

Isosorbide-13C6 5-Mononitrate is unique due to its stable isotope labeling, which allows for detailed metabolic studies that are not possible with non-labeled compounds. This makes it invaluable in research settings where precise tracking of metabolic pathways is required .

Properties

IUPAC Name

[(3S,3aR,6R,6aS)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl] nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXYYJSYQOXTPL-AEKYUDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[13C@@H]([13C@@H]2[13C@H](O1)[13C@@H]([13CH2]O2)O[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675981
Record name 1,4:3,6-Dianhydro-5-O-nitro-D-(~13~C_6_)glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217604-00-6
Record name 1,4:3,6-Dianhydro-5-O-nitro-D-(~13~C_6_)glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isosorbide-13C6 5-Mononitrate
Reactant of Route 2
Isosorbide-13C6 5-Mononitrate
Reactant of Route 3
Isosorbide-13C6 5-Mononitrate
Reactant of Route 4
Isosorbide-13C6 5-Mononitrate
Reactant of Route 5
Isosorbide-13C6 5-Mononitrate
Reactant of Route 6
Isosorbide-13C6 5-Mononitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.